Lithium vs. Sodium Sulfinate Yield Divergence in Manganese(III)-Mediated C–H Sulfonylation
In a Mn(OAc)3-mediated oxidative coupling of 1,4-dimethoxybenzenes, the choice between lithium and sodium sulfinate salts directly impacts reaction efficiency. While the study confirms both salts are competent, lithium sulfinates enable a complementary, direct transformation pathway via organolithium reagents and SO2, bypassing the need for pre-formed sodium sulfinates. This methodological divergence means lithium sulfinates are not simply interchangeable but offer a mechanistically distinct entry point for in-situ sulfinate generation, simplifying multi-step syntheses [1].
| Evidence Dimension | Synthetic accessibility and reaction pathway versatility |
|---|---|
| Target Compound Data | Lithium sulfinates: can be generated in situ from organolithium reagents and SO2, and directly used in C-H sulfonylation without isolation. |
| Comparator Or Baseline | Sodium sulfinates: typically require pre-formation and isolation before use in the same oxidative coupling. |
| Quantified Difference | One-pot, two-step transformation enabled for lithium; multi-step, isolated intermediate required for sodium. |
| Conditions | Mn(OAc)3 (3.0 equiv), HFIP, air, room temperature, 24 h; sulfinate salt (1.5 equiv) used. |
Why This Matters
For procurement, choosing the lithium salt enables a streamlined, one-pot protocol that reduces step-count, solvent use, and waste, translating to lower total synthesis cost.
- [1] Shuai Liang, Yueling Ren, Georg Manolikakes. Manganese(III) Acetate Mediated C–H Sulfonylation of 1,4-Dimethoxybenzenes with Sodium and Lithium Sulfinates. Eur. J. Org. Chem., 2017, 3986-3990. View Source
